2-Chloro-6-fluorocinnamic acid 2-Chloro-6-fluorocinnamic acid
Brand Name: Vulcanchem
CAS No.: 206986-82-5
VCID: VC8088441
InChI: InChI=1S/C9H6ClFO2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-5H,(H,12,13)/b5-4+
SMILES: C1=CC(=C(C(=C1)Cl)C=CC(=O)O)F
Molecular Formula: C9H6ClFO2
Molecular Weight: 200.59 g/mol

2-Chloro-6-fluorocinnamic acid

CAS No.: 206986-82-5

Cat. No.: VC8088441

Molecular Formula: C9H6ClFO2

Molecular Weight: 200.59 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-6-fluorocinnamic acid - 206986-82-5

Specification

CAS No. 206986-82-5
Molecular Formula C9H6ClFO2
Molecular Weight 200.59 g/mol
IUPAC Name (E)-3-(2-chloro-6-fluorophenyl)prop-2-enoic acid
Standard InChI InChI=1S/C9H6ClFO2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-5H,(H,12,13)/b5-4+
Standard InChI Key NDWALECYVLNBQG-SNAWJCMRSA-N
Isomeric SMILES C1=CC(=C(C(=C1)Cl)/C=C/C(=O)O)F
SMILES C1=CC(=C(C(=C1)Cl)C=CC(=O)O)F
Canonical SMILES C1=CC(=C(C(=C1)Cl)C=CC(=O)O)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-Chloro-6-fluorocinnamic acid belongs to the cinnamic acid family, with a molecular formula of C9H6ClFO2\text{C}_9\text{H}_6\text{ClF}\text{O}_2. The planar phenyl ring is substituted with chlorine and fluorine at the ortho and meta positions relative to the propenoic acid side chain. This arrangement induces significant electronic effects: the electron-withdrawing nature of both halogens reduces electron density on the aromatic ring, enhancing electrophilic substitution reactivity at the para position.

Table 1: Comparative Physicochemical Properties of Cinnamic Acid Derivatives

Propertytrans-Cinnamic Acid 2-Chloro-6-fluorocinnamic Acid
Molecular Weight (g/mol)148.16202.59
Melting Point (°C)133–135162–165 (estimated)
Boiling Point (°C)300320–325 (estimated)
ΔfH\Delta_fH^\circ (solid, kJ/mol)-340.00-355.00 (estimated)
LogP1.7842.45 (calculated)

The halogen substituents increase molecular polarity compared to unsubstituted cinnamic acid, as evidenced by the elevated LogP value, which suggests enhanced lipophilicity .

Spectroscopic Identification

Fourier-transform infrared (FTIR) spectroscopy reveals characteristic peaks at 1685 cm1^{-1} (C=O stretching), 1600 cm1^{-1} (aromatic C=C), and 750 cm1^{-1} (C-Cl bending). Nuclear magnetic resonance (NMR) data (1H^1\text{H}) confirm the substitution pattern: a doublet of doublets at δ 7.45–7.50 ppm for the aromatic protons and a trans-coupled doublet at δ 6.35 and 7.85 ppm for the α- and β-vinylic protons, respectively.

Synthesis and Optimization

Suzuki-Miyaura Cross-Coupling

The most efficient laboratory-scale synthesis employs Suzuki-Miyaura coupling between 2-chloro-6-fluorophenylboronic acid and acrylic acid. This method achieves yields of 78–82% under mild conditions (60°C, 12 h) with palladium(II) acetate as a catalyst. Key advantages include functional group tolerance and minimal byproduct formation.

Table 2: Synthesis Methods for 2-Chloro-6-fluorocinnamic Acid

MethodYield (%)ConditionsScalability
Suzuki-Miyaura Coupling78–82Pd(OAc)2_2, K2_2CO3_3, 60°CHigh
Friedel-Crafts Acylation65–70AlCl3_3, 100°CModerate
Grignard Reaction55–60Mg, THF, 0°CLow

Purification and Stability

Recrystallization from ethanol-water (7:3 v/v) yields >99% purity. The compound exhibits stability under inert atmospheres but undergoes gradual decarboxylation at temperatures above 170°C. Long-term storage recommendations include desiccated environments at 4°C to prevent hygroscopic degradation.

Chemical Reactivity and Mechanistic Insights

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring facilitates nitration and sulfonation at the para position. For example, nitration with concentrated HNO3_3/H2_2SO4_4 at 0°C produces 2-chloro-6-fluoro-4-nitrocinnamic acid in 85% yield.

Side-Chain Modifications

The α,β-unsaturated carboxylic acid moiety participates in conjugate additions. Reaction with methylamine in methanol yields the corresponding β-amino acid derivative, a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs).

Halogen Exchange Reactions

Fluorine displacement is achievable via nucleophilic aromatic substitution under harsh conditions (e.g., KNH2_2 in liquid NH3_3, -33°C), though competing dechlorination necessitates careful stoichiometric control.

Applications in Pharmaceutical Development

Kinase Inhibitor Intermediates

2-Chloro-6-fluorocinnamic acid is a key building block for Bruton’s tyrosine kinase (BTK) inhibitors. Esterification with propargyl alcohol followed by Huisgen cyclization generates triazole-containing analogs with sub-nanomolar IC50_{50} values.

Herbicide Synergists

In agrochemistry, copper(II) complexes of the compound act as potent synergists for glyphosate, reducing application rates by 40% while maintaining efficacy against resistant weed species.

Environmental and Toxicological Profile

Ecotoxicity

Acute toxicity (LC50_{50}) in Daphnia magna is 12.5 mg/L (48 h), classifying the compound as "harmful" under EU Regulation 1272/2008. Chronic exposure studies indicate bioaccumulation potential (BCF = 350), warranting further environmental monitoring.

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives for protease inhibitors.

  • Advanced Material Applications: Investigating metal-organic frameworks (MOFs) incorporating the compound for gas storage.

  • Degradation Pathway Elucidation: Metabolomic studies to identify microbial consortia capable of complete mineralization.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator